

# The Discovery and History of 1,2-Diiodobutane: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Diiodobutane

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## Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of **1,2-diiodobutane**. While a singular, definitive publication marking its initial synthesis is not prominent in the historical literature, its discovery is intrinsically linked to the broader advancements in organoiodine chemistry and the study of alkene halogenation in the late 19th and early 20th centuries. This document details the probable first synthetic routes, compiles key physical and thermodynamic data, and presents detailed experimental protocols for its preparation.

## Historical Context and Discovery

The history of **1,2-diiodobutane** is not marked by a singular moment of discovery but rather by the logical extension of well-established chemical principles. The foundational work in organoiodine chemistry began in the early 19th century, shortly after the element iodine was first isolated.<sup>[1]</sup> By the late 1800s, chemists like Conrad Willgerodt had already synthesized polyvalent organoiodine compounds, demonstrating a sophisticated understanding of iodine's reactivity.<sup>[1][2]</sup>

The most probable route to the first synthesis of **1,2-diiodobutane** was through the electrophilic addition of iodine to butene. The halogenation of alkenes was a known reaction, providing a straightforward method for the preparation of vicinal dihalides.<sup>[3][4]</sup> Given the availability of butene isomers (1-butene and 2-butene) from the burgeoning petrochemical

industry in the early 20th century, the synthesis of **1,2-diiodobutane** would have been a routine application of this existing knowledge.

While the exact date of the first synthesis is unclear, one of the earliest significant studies detailing the properties of **1,2-diiodobutane** was conducted by J.E. Cline and G.B. Kistiakowsky in 1937. Their work on the gaseous equilibrium between **1,2-diiodobutane**, 1-butene, and iodine provided crucial thermodynamic data for the compound, indicating that it was a known and accessible chemical by that time.

## Physicochemical and Thermodynamic Properties

A compilation of the known physical and thermodynamic properties of **1,2-diiodobutane** is presented below.

Table 1: Physical Properties of **1,2-Diiodobutane**

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>8</sub> I <sub>2</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	309.9153 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
CAS Registry Number	53161-72-1	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	1,2-diiodobutane	<a href="#">[7]</a>

Table 2: Thermodynamic Properties of **1,2-Diiodobutane**

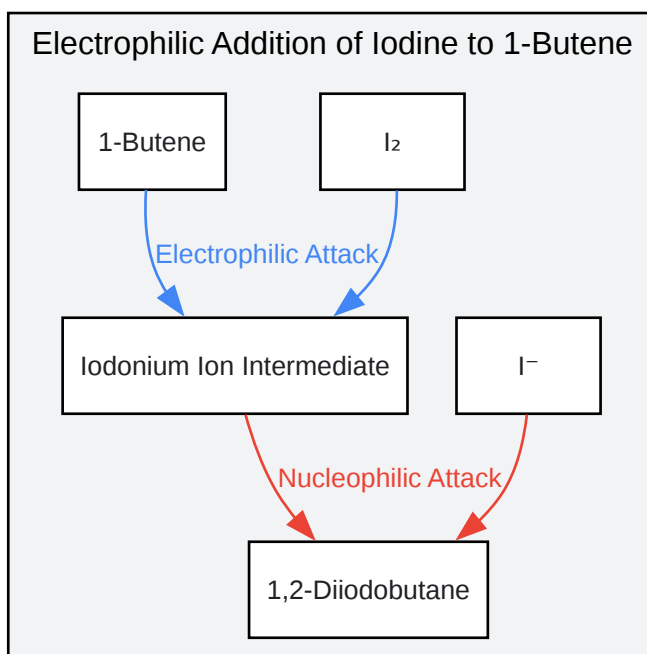
Property	Value	Units	Method	Reference
Enthalpy of Formation (gas, 298.15 K)	12.3 ± 6.4	kJ/mol	Cm	Cline and Kistiakowsky, 1937
Enthalpy of Reaction (1,2-Diiodobutane <=> 1-Butene + I <sub>2</sub> )	50.2 ± 6.3	kJ/mol	Cm	Cline and Kistiakowsky, 1937
Enthalpy of Reaction (1-Butene + I <sub>2</sub> <=> 1,2-Diiodobutane)	-50.2 ± 6.3	kJ/mol	Cm	Cline and Kistiakowsky, 1937

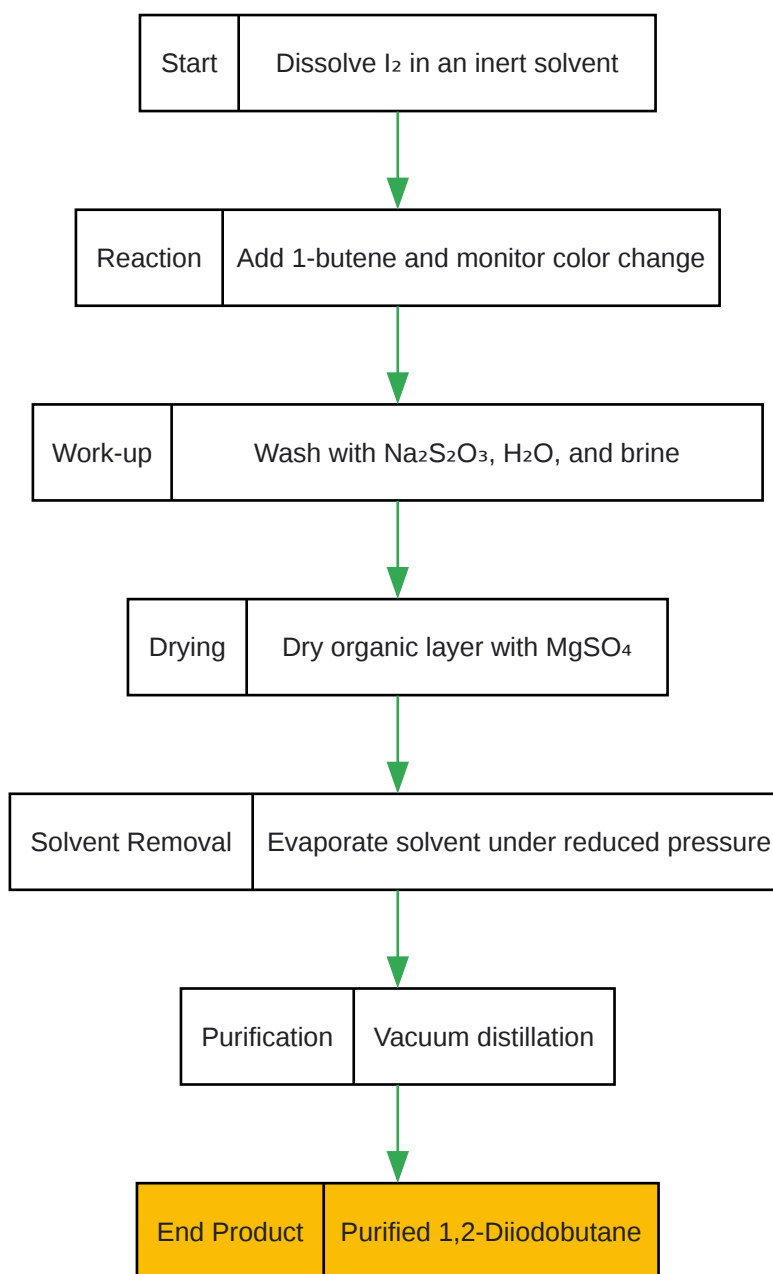
## Synthesis of 1,2-Diiodobutane

The primary method for the synthesis of **1,2-diiodobutane** is the electrophilic addition of iodine (I<sub>2</sub>) to 1-butene or 2-butene.

## Reaction Signaling Pathway

The reaction proceeds via a cyclic iodonium ion intermediate, which is subsequently opened by the nucleophilic attack of an iodide ion. This mechanism results in the anti-addition of the two iodine atoms across the double bond.





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